8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione
Description
Historical Development of Purine-2,6-dione Scaffolds
Purine-2,6-dione derivatives, commonly referred to as xanthine analogs, have been integral to medicinal chemistry since the early 20th century. The foundational structure consists of a fused bicyclic system with two carbonyl groups at positions 2 and 6, enabling diverse functionalization. Early work focused on naturally occurring purines like caffeine and theophylline, which demonstrated bronchodilatory and anti-inflammatory properties. By the 1980s, synthetic modifications introduced piperazine and aryl substituents to enhance target specificity and pharmacokinetic profiles. For example, 1,8-disubstituted purine-2,6-diones such as PSB-53 and PSB-1115 emerged as potent adenosine receptor antagonists, highlighting the scaffold’s adaptability for central nervous system applications.
Recent advancements leverage computational modeling to optimize hydrogen-bonding patterns and tautomeric stability. The 2025 structural elucidation of xanthine via 3D electron diffraction revealed precise intermolecular interactions, including N–H···O and N–H···N contacts, which guide rational drug design. These insights have enabled the development of derivatives with improved solubility and binding affinity, particularly in antimicrobial and anticancer contexts.
Classification and Positioning within Medicinal Chemistry
Purine-piperazine derivatives occupy a niche in small-molecule therapeutics due to their dual capacity for hydrophobic and polar interactions. The compound 8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione belongs to the subclass of 6,8,9-trisubstituted purines, characterized by:
- C-6 modifications : Piperazine-linked groups enhance solubility and enable π-stacking with aromatic residues in enzyme active sites.
- C-8 aryl or alkyl chains : The 2-oxopropyl group at C-7 (or C-8, depending on numbering) introduces conformational flexibility, critical for accommodating steric hindrance in protein pockets.
- C-9 cyclopentyl or methyl groups : These substituents modulate metabolic stability, as evidenced by reduced hepatic clearance in murine models.
This derivative is classified as a multitarget inhibitor , with potential applications in oncology and infectious diseases. Its structural motifs align with compounds targeting Mycobacterium tuberculosis MurB (e.g., MIC values < 1 μM in source 2) and human cancer cell phosphodiesterases.
Significance of Fluorophenylpiperazine-Substituted Purine Derivatives
The 4-(4-fluorophenyl)piperazine moiety is a hallmark of modern drug design, conferring three key advantages:
- Enhanced Binding Affinity : Fluorine’s electronegativity polarizes the phenyl ring, strengthening van der Waals interactions with hydrophobic residues (e.g., Leu176 in MurB).
- Improved Pharmacokinetics : Piperazine’s basic nitrogen facilitates salt formation, enhancing oral bioavailability. Fluorine reduces oxidative metabolism, extending half-life.
- Selectivity Modulation : The fluorophenyl group discriminates between structurally similar targets, as seen in adenosine A~2A~ versus A~1~ receptor binding.
Comparative studies show that fluorophenylpiperazine-substituted purines exhibit 2–5× greater potency than non-fluorinated analogs against M. tuberculosis H37Rv. This is attributed to fluorine’s ability to stabilize charge-transfer complexes with bacterial enzyme cofactors.
Structural Foundations for Research Applications
The compound’s structure (C~24~H~28~FN~7~O~4~) integrates multiple pharmacophoric elements:
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 1 | Methyl | Blocks metabolism via CYP1A2 |
| 3 | Methyl | Stabilizes enol tautomer |
| 6 | Piperazine-fluorophenyl | Enhances solubility and target engagement |
| 7 | 2-Oxopropyl | Facilitates membrane permeability |
Molecular dynamics simulations reveal that the 2-oxopropyl chain adopts a bent conformation in aqueous media, minimizing desolvation penalties during target binding. Meanwhile, the piperazine linker orients the fluorophenyl group into deep hydrophobic pockets, as demonstrated in MurB-inhibitor complexes (RMSD < 1.5 Å).
Current Research Landscape and Knowledge Gaps
Recent studies emphasize this derivative’s potential in:
- Oncology : Analogous 6-(4-methylphenylpiperazine) purines show IC~50~ values of 14.2 μM against Huh7 liver cancer cells, surpassing 5-fluorouracil.
- Antimicrobial Therapy : Piperazine-linked purines inhibit M. tuberculosis growth at 0.2–0.5 μg/mL, correlating with MurB docking scores < −9.0 kcal/mol.
However, critical gaps persist:
- Mechanistic Specificity : The relative contributions of MurB inhibition versus PDE4/7 antagonism remain unquantified.
- In Vivo Efficacy : No pharmacokinetic data exist for the 2-oxopropyl variant, though related compounds exhibit 40–60% oral bioavailability in rats.
- Resistance Profiles : Mutational studies are needed to assess the risk of M. tuberculosis resistance via MurB V149I mutations.
Properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O3/c1-14(29)12-28-17(23-19-18(28)20(30)25(3)21(31)24(19)2)13-26-8-10-27(11-9-26)16-6-4-15(22)5-7-16/h4-7H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOVUBXRPSGNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione is a complex organic molecule belonging to the purine class, characterized by its unique structural features that include a piperazine moiety and a fluorinated phenyl group. These structural components suggest potential pharmacological activities, particularly within the central nervous system.
Pharmacological Properties
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in neuropharmacology. Compounds containing piperazine rings are often investigated for their effects on neurotransmitter systems. The following pharmacological activities have been associated with similar compounds:
- Antidepressant Effects : Compounds with piperazine structures have shown efficacy as antidepressants.
- Neuroprotective Properties : Some derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Antitumor Activity : Certain purine derivatives have demonstrated anticancer properties.
The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter receptors. Initial findings suggest potential binding affinities for:
- Dopamine Receptors : Involved in mood regulation and reward pathways.
- Serotonin Receptors : Critical for mood and anxiety regulation.
Further research is necessary to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorophenyl)piperazine | Piperazine ring with fluorinated phenyl group | Known for its antidepressant effects |
| 7-Methylxanthine | Methylated purine derivative | Exhibits stimulant properties |
| Aripiprazole | Atypical antipsychotic with piperazine | Unique partial agonist activity at dopamine receptors |
| 8-Hydroxyquinoline | Hydroxy-substituted quinoline | Known for its neuroprotective effects |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds. For instance, research on derivatives containing piperidine and oxadiazole cores has shown promising results in antibacterial activity and enzyme inhibition. Notably, compounds were evaluated for:
- Antibacterial Activity : Demonstrated moderate to strong activity against various bacterial strains.
- Enzyme Inhibition : Significant inhibition of acetylcholinesterase (AChE) was noted, which is crucial for treating neurodegenerative diseases.
Example Study Results
In a study evaluating various derivatives:
- Compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong inhibitory potential compared to standard drugs.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential interactions with biological targets, particularly in the realm of drug development. Its piperazine moiety is known for enhancing bioactivity and selectivity toward specific receptors.
Antidepressant Activity
Research indicates that derivatives of compounds similar to this one exhibit significant affinity for serotonin and dopamine transporters. For instance, studies have shown that certain piperazine derivatives can act as effective antidepressants by modulating neurotransmitter levels in the brain .
Anticancer Properties
There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The presence of fluorinated phenyl groups is thought to enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects .
Antiviral Activity
The compound has also been explored for its antiviral properties. Research has demonstrated that certain derivatives can inhibit viral replication mechanisms, making them candidates for further development as antiviral agents .
Pharmacological Studies
Pharmacological evaluations have highlighted several key aspects of this compound:
Bioavailability and Metabolism
Studies on the pharmacokinetics of related compounds indicate that modifications to the piperazine structure can significantly affect bioavailability and metabolic stability. Understanding these aspects is crucial for optimizing therapeutic efficacy .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Findings from Comparative Studies
Piperazine Substituent Effects: The 4-fluorophenyl group in the target compound likely improves binding affinity through hydrophobic interactions and halogen bonding, as seen in other fluorinated pharmaceuticals . In contrast, 4-ethyl () and furan-2-carbonyl () substituents may reduce target engagement due to lower electronegativity or steric hindrance. RS-49014 (), which features a 4-(3-(phenylthio)propyl) group, demonstrated superior antihistaminic activity compared to phenoxy analogs, suggesting sulfur-containing substituents enhance potency .
2-Oxo-2-phenylethyl () introduces aromaticity, which could improve binding but increase off-target interactions .
Therapeutic Implications :
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer: Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading) that influence yield and purity. Central Composite Designs (CCD) are effective for response surface modeling to optimize conditions . Include orthogonal arrays to reduce the number of experiments while maintaining robustness. Analytical validation (e.g., HPLC, NMR) should accompany each step to track byproducts and intermediates.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer: Combine spectroscopic techniques (¹H/¹³C NMR, FTIR) with computational methods (DFT calculations) to confirm stereochemistry and electronic environments. X-ray crystallography is critical for resolving crystal packing and intermolecular interactions. For piperazine-substituted analogs, UV-Vis spectroscopy can assess π-π* transitions influenced by the fluorophenyl group . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer: Prioritize target-specific assays (e.g., enzyme inhibition for purine-2,6-dione derivatives) using fluorescence polarization or radioligand binding. For receptor affinity studies (e.g., serotonin/dopamine receptors due to the piperazine moiety), use cell membranes expressing cloned receptors and competitive binding protocols. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for analogs?
- Methodological Answer: Apply molecular docking (AutoDock Vina, Schrödinger) to compare binding poses of analogs with target proteins. Molecular Dynamics (MD) simulations (GROMACS) can identify conformational stability and solvent effects. For conflicting activity data, use Free Energy Perturbation (FEP) to quantify ΔΔG binding energies and validate hypotheses . Pair with QSAR models to correlate electronic descriptors (HOMO-LUMO gaps, logP) with experimental IC₅₀ values.
Q. What strategies address discrepancies in pharmacokinetic (PK) data across preclinical models?
- Methodological Answer: Conduct interspecies allometric scaling using compartmental modeling (e.g., Phoenix WinNonlin) to adjust for metabolic differences. In vitro-in vivo extrapolation (IVIVE) with hepatocyte microsomes identifies species-specific CYP450 metabolism. For bioavailability issues, use permeability assays (Caco-2 cells) and solubility enhancers (cyclodextrins, nanoformulations) .
Q. How can researchers design experiments to elucidate the role of the 2-oxopropyl group in metabolic stability?
- Methodological Answer: Synthesize analogs with substituted oxopropyl groups (e.g., methyl, ethyl) and compare metabolic half-lives in liver microsomes. LC-MS/MS monitors oxidative metabolites. Isotope labeling (¹⁴C/³H) tracks metabolic pathways. Computational tools (e.g., MetaSite) predict sites of metabolism and guide structural modifications .
Q. What advanced techniques validate heterogeneous catalytic pathways in derivative synthesis?
- Methodological Answer: Operando spectroscopy (Raman, IR) under reaction conditions identifies transient intermediates. Kinetic isotope effects (KIE) and Hammett plots differentiate mechanistic pathways (e.g., nucleophilic substitution vs. radical mechanisms). Pair with TEM/XPS to characterize catalyst surface changes during reactions .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting cytotoxicity data between 2D vs. 3D cell models?
- Methodological Answer: Perform transcriptomic profiling (RNA-seq) to compare gene expression in 2D monolayers vs. 3D spheroids. Use hypoxia markers (HIF-1α) to assess microenvironmental differences. Validate with dual-fluorescence viability assays (Live/Dead staining) and adjust dosing regimens based on penetration kinetics in 3D models .
Q. What statistical methods resolve variability in dose-response curves across independent studies?
- Methodological Answer: Apply mixed-effects models (NLME) to account for inter-study variability. Bootstrap resampling generates confidence intervals for EC₅₀ values. Meta-analysis frameworks (e.g., RevMan) aggregate data while adjusting for assay heterogeneity (e.g., plate-to-plate variability) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
